molecular formula C23H23N5O4 B10978569 N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)acetamide

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)acetamide

Cat. No.: B10978569
M. Wt: 433.5 g/mol
InChI Key: HFGQISKQALRHBT-UHFFFAOYSA-N
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Description

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetamide is a complex organic compound that features a pyrazole ring, a methoxyphenyl group, and a benzodiazepine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetamide typically involves multi-step organic reactions

    Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution using methoxybenzene and a suitable electrophile.

    Formation of Benzodiazepine Moiety: The benzodiazepine moiety can be synthesized through the condensation of o-phenylenediamine with a suitable diketone, followed by cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the methoxyphenyl group.

    Reduction: Reduction reactions can occur at the benzodiazepine moiety, potentially converting the ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring could yield pyrazole N-oxides, while reduction of the benzodiazepine moiety could yield hydroxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biology, the compound can be used as a probe to study enzyme interactions and receptor binding. Its structure allows it to interact with various biological targets, making it useful in biochemical assays.

Medicine

In medicine, the compound has potential therapeutic applications. Its benzodiazepine moiety suggests it could be used in the development of anxiolytic or sedative drugs. Additionally, the pyrazole ring could confer anti-inflammatory or analgesic properties.

Industry

In industry, the compound can be used in the development of new materials, such as polymers and coatings. Its unique structure allows for the creation of materials with specific properties, such as increased durability or chemical resistance.

Mechanism of Action

The mechanism of action of N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetamide involves its interaction with specific molecular targets. The benzodiazepine moiety can bind to GABA receptors in the brain, enhancing the inhibitory effects of GABA and producing sedative effects. The pyrazole ring can interact with enzymes involved in inflammatory pathways, potentially reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Pyrazole Derivatives: Compounds such as celecoxib, which have anti-inflammatory properties.

    Methoxyphenyl Compounds: Compounds like methoxyphenamine, which have stimulant properties.

Uniqueness

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetamide is unique due to its combination of a benzodiazepine moiety, a pyrazole ring, and a methoxyphenyl group. This combination allows it to interact with multiple biological targets, potentially conferring a broad range of therapeutic effects.

Properties

Molecular Formula

C23H23N5O4

Molecular Weight

433.5 g/mol

IUPAC Name

N-[4-(3,5-dimethylpyrazol-1-yl)-3-methoxyphenyl]-2-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)acetamide

InChI

InChI=1S/C23H23N5O4/c1-13-10-14(2)28(27-13)19-9-8-15(11-20(19)32-3)24-21(29)12-18-23(31)25-17-7-5-4-6-16(17)22(30)26-18/h4-11,18H,12H2,1-3H3,(H,24,29)(H,25,31)(H,26,30)

InChI Key

HFGQISKQALRHBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=C(C=C(C=C2)NC(=O)CC3C(=O)NC4=CC=CC=C4C(=O)N3)OC)C

Origin of Product

United States

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